N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide
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Overview
Description
N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide is an organic compound with the molecular formula C11H12ClNO2. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a prop-2-enamide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of 2-chloro-5-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-methoxyphenyl)methanol
- 2-Chloro-5-methoxyphenylboronic acid
- N-(2-Chloro-5-methoxyphenyl)acetamide
Uniqueness
N-(2-Chloro-5-methoxyphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of chloro, methoxy, and prop-2-enamide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-4-11(14)13(2)10-7-8(15-3)5-6-9(10)12/h4-7H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGUHHFGNFFTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)OC)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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